OSI-420-d4,游离碱(去甲厄洛替尼-d4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

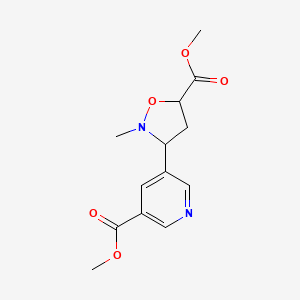

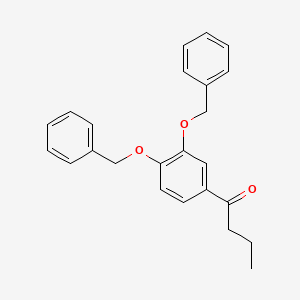

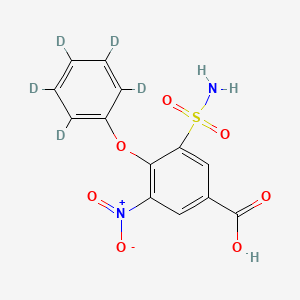

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib . Erlotinib is a potent tyrosin kinase inhibitor . Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

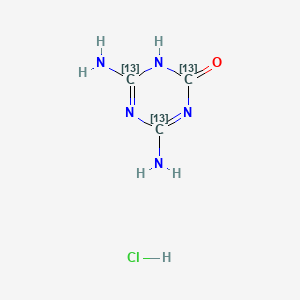

The molecular formula of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is C21H17D4N3O4, and its molecular weight is 383.43 .Chemical Reactions Analysis

Desmethyl Erlotinib is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) include a melting point of 145 - 152°C . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .科学研究应用

EGFR Inhibitor

Desmethyl Erlotinib-d4 is a labeled metabolite of Erlotinib, which is a potent EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor . EGFR is a protein that helps cells grow and divide. When EGFR is mutated or overexpressed, it can lead to an excessive division and growth of cells, which is a common characteristic of many types of cancer. Therefore, inhibiting EGFR can be a strategy for treating cancers.

Research on Metabolism of Erlotinib

Desmethyl Erlotinib-d4, being a metabolite of Erlotinib, is used in research to understand the metabolism of Erlotinib . Studying the metabolism of a drug is crucial for understanding its pharmacokinetics, which includes how the drug is absorbed, distributed, metabolized, and excreted in the body.

Click Chemistry Reagent

Desmethyl Erlotinib-d4 contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a useful reagent in click chemistry, a type of chemical synthesis that is widely used in drug discovery and materials science.

作用机制

Target of Action

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .

Mode of Action

Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is primarily metabolized in the liver and excreted in the feces .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .

属性

IUPAC Name |

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIAZNBAWFSQM-GTNXRJHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)